3-(4-Bromophenyl)-3-fluorooxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-3-fluorooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVOYDWWROMJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298582 | |
| Record name | 3-(4-Bromophenyl)-3-fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-33-1 | |
| Record name | 3-(4-Bromophenyl)-3-fluorooxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093878-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-3-fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromophenyl)-3-fluorooxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 4 Bromophenyl 3 Fluorooxetane and Analogous Scaffolds
Precursor Synthesis and Initial Functionalization Approaches
The synthesis of highly substituted oxetanes like 3-(4-Bromophenyl)-3-fluorooxetane often relies on the careful preparation of functionalized acyclic precursors that are primed for cyclization.
The construction of the target oxetane (B1205548) begins with the synthesis of key building blocks containing either the bromo-aryl moiety or the fluorine atom. A common strategy involves creating a 1,3-diol structure that can later undergo cyclization. For instance, precursors like 2-(4-bromophenyl)-propane-1,3-diol can be envisioned as a key intermediate. The synthesis of such diols can be approached from commercially available starting materials like 4-bromoacetophenone.
Another critical set of precursors are functionalized epoxides. Epoxides can serve as versatile three-carbon units that can be expanded to the four-membered oxetane ring. acs.orgillinois.edu For example, an epoxide derived from a 4-bromo-substituted styrene (B11656) could be a viable precursor for subsequent fluorination and cyclization steps.
The synthesis of aryl bromides themselves, such as 4-bromoanisole, can be achieved through the bromination of anisole (B1667542) using various reagents and conditions, providing a foundational starting material for more complex structures. google.com Similarly, enantiomerically pure precursors like (S)-3-(4-bromophenyl)butanoic acid can be synthesized on a large scale, highlighting the availability of chiral building blocks for stereocontrolled syntheses. orgsyn.org
| Precursor Type | General Structure | Synthetic Utility |
| 1,3-Diol | Ar-C(R)(CH₂OH)₂ | Precursor for Williamson ether synthesis to form the oxetane ring. |
| Epoxide | Ar-C(O)CH₂ | Substrate for ring-expansion reactions to form oxetanes. acs.orgillinois.edu |
| Bromo-Aryl Ketone | 4-Br-C₆H₄-C(O)R | Starting material for creating diol or epoxide precursors. |
Introducing a fluorine atom at a quaternary center on an oxetane ring is a significant synthetic challenge. Traditional fluorination methods often struggle with the strained four-membered ring system. However, recent breakthroughs have provided novel solutions.
A pioneering method developed by researchers at the National University of Singapore (NUS) involves a copper-catalyzed ring expansion of readily available epoxides. news-medical.netacs.org This strategy utilizes a difluorocarbene species, generated from a commercial organofluorine precursor, which is selectively inserted into the C-O bond of an epoxide. news-medical.net An inexpensive copper catalyst stabilizes the difluorocarbene, facilitating a site-selective ring cleavage and subsequent cyclization to yield α,α-difluoro-oxetanes. news-medical.netmendelchemicals.com This approach circumvents the need for difficult-to-prepare fluorine-containing precursors and avoids common side reactions like ring rupture. acs.orgmendelchemicals.com
Another general strategy involves the radical addition of fluorinated alkane iodides to 3-alkyl-3-(allyloxy)methyloxetanes. google.com This process forms a 3-(3-fluoroalkyl-2-iodopropoxy)methyl-3-alkyloxetane intermediate, which can then be further manipulated to produce oxetanes with a fluorine-containing substituent. google.com
| Method | Description | Key Features |
| Copper-Catalyzed Epoxide Ring Expansion | A copper catalyst facilitates the insertion of a difluorocarbene into an epoxide ring, forming an α,α-difluoro-oxetane. news-medical.netacs.org | Utilizes readily available epoxides and a commercial organofluorine precursor; avoids harsh conditions. news-medical.netmendelchemicals.com |
| Radical Addition to Allyloxymethyloxetanes | Radical addition of a fluorinated alkane iodide to an allyloxy-substituted oxetane. google.com | Creates an iodo-fluoro intermediate that can be further functionalized. google.com |
Direct Construction of the this compound Ring System
The formation of the strained four-membered oxetane ring is a kinetically challenging step that requires specific and efficient cyclization strategies. acs.org
The most common and historically significant method for oxetane synthesis is the intramolecular Williamson ether synthesis. acs.org This reaction typically involves the deprotonation of a 1,3-halohydrin or a tosylated 1,3-diol with a base to induce ring closure. For example, a precursor like 1-(4-bromophenyl)-1-fluoro-3-chloropropan-1-ol could be cyclized under basic conditions. The synthesis of oxetan-3-one, a key building block for many derivatives, famously utilizes this approach via the cyclization of a monotosylated diol. acs.org
Other powerful methods for constructing the oxetane ring include:
The Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. nih.govillinois.eduacs.org The regioselectivity and diastereoselectivity of this reaction can often be controlled. acs.org
Epoxide Ring Expansion: The reaction of epoxides with sulfur ylides can lead to the formation of oxetanes. illinois.edu
Intramolecular C-C Bond Formation: More recent methods involve the cyclization of carbanions to form the oxetane ring, such as the anionic substitution cyclization to form 2-sulfonyl oxetanes. acs.org
Oxidative Cyclization: The combination of iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide can promote the oxidative cyclization of certain Michael adducts to yield highly functionalized oxetanes. organic-chemistry.org
| Cyclization Strategy | Description | Typical Precursor |
| Williamson Ether Synthesis | Intramolecular Sₙ2 reaction of an alkoxide onto a carbon bearing a leaving group. acs.org | 1,3-halohydrins or sulfonate esters of 1,3-diols. acs.org |
| Paternò-Büchi Reaction | [2+2] photocycloaddition of an alkene and a carbonyl compound. illinois.eduacs.org | Alkenes and aldehydes/ketones. |
| Epoxide Ring Expansion | Ring expansion of a three-membered epoxide to a four-membered oxetane. illinois.edu | Epoxides and sulfur ylides. illinois.edu |
| C-C Bond Forming Cyclization | Intramolecular cyclization of a stabilized carbanion onto an epoxide or other electrophile. rsc.orgrsc.org | γ-alkoxy substituted vinylogous urethanes. rsc.org |
Controlling the stereochemistry during oxetane synthesis is crucial for developing chiral drugs. Several stereoselective strategies have been developed. Enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization, can produce enantioenriched 2-aryl-substituted oxetanes with high enantiomeric excess. acs.org The use of chiral starting materials, such as those derived from sugars, can also direct the diastereoselective formation of oxetanes. illinois.edu
More advanced methods include Lewis acid-catalyzed additions to form oxetanes enantioselectively. illinois.edu Additionally, stereoselective synthesis of highly substituted oxetanes has been achieved through the intramolecular Michael addition of allyl or benzyl (B1604629) anions derived from vinylogous urethane (B1682113) derivatives, allowing for excellent control over the resulting stereochemistry. rsc.orgrsc.org This approach enables the synthesis of 2,3,3,4-tetrasubstituted oxetanes, demonstrating a high level of synthetic control. rsc.org
Post-Cyclization Functionalization of Fluorooxetane Scaffolds
Once the this compound scaffold is constructed, the 4-bromophenyl group serves as a versatile handle for further chemical modification. This allows for the late-stage diversification of the core structure, which is a highly valuable strategy in medicinal chemistry.
The primary method for functionalizing the bromo-aryl moiety is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is particularly powerful. By reacting this compound with various aryl or heteroaryl boronic acids, a diverse library of biaryl compounds can be synthesized. researchgate.net This reaction is generally tolerant of a wide range of functional groups, allowing for the introduction of complex molecular fragments while keeping the oxetane ring intact. acs.orgresearchgate.net
Beyond Suzuki coupling, other cross-coupling reactions such as the Sonogashira (alkyne coupling), Heck (alkene coupling), and Buchwald-Hartwig amination (C-N bond formation) could also be employed to further diversify the scaffold. Functionalization can also occur at other positions on the oxetane ring. For example, 2-sulfonyl oxetanes can be deprotonated on the ring, aided by the activating sulfonyl group, and then reacted with various electrophiles. acs.org This demonstrates that the oxetane ring itself is not inert and can be a site for further synthetic elaboration.
Introduction of Aryl Halide Moieties via Cross-Coupling or Electrophilic Aromatic Substitution
The incorporation of an aryl halide, specifically the 4-bromophenyl group, is a critical step in the synthesis of the target compound. This can be achieved either by building the molecule with a pre-brominated aryl component using cross-coupling reactions or by introducing the bromine atom onto a pre-formed aryl-oxetane scaffold via electrophilic aromatic substitution.
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov These methods often involve the reaction of an organometallic reagent with an organic halide. For the synthesis of 3-aryl oxetanes, this could involve coupling an aryl halide with an oxetane-containing organometallic species or, conversely, coupling an arylboronic acid with a halogenated or otherwise activated oxetane.
A notable strategy is the nickel-catalyzed cross-electrophile coupling between oxetanes and aryl halides, although this particular method involves the opening of the oxetane ring. nih.gov A more direct approach involves the conjugate addition of an arylboronic acid to an appropriate electrophile. For instance, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate was successfully achieved through the rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate. chemrxiv.org Analogous strategies could be envisioned for creating the C-C bond between the phenyl ring and the C3 position of the oxetane. Palladium-catalyzed cross-coupling reactions using aryl mesylates also represent a versatile alternative to aryl halides. digitellinc.com
Table 1: Selected Cross-Coupling Reactions for Aryl Group Introduction
| Catalyst/Reagent | Reactants | Product Type | Reference |
| NiCl₂(S-BINAP) / Zn | 2-(naphthalen-2-yl)oxetane, 3-methoxyphenyl (B12655295) bromide | Ring-opened biaryl alcohol | nih.gov |
| Rh(NBD)₂BF₄ / (R)-BINAP | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate | Aryl-substituted butanoate | chemrxiv.org |
| Pd(PPh₃)₄ / K₃PO₄ | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, Arylboronic acid | Bi-aryl imine | acs.org |
Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. acs.orgresearchgate.net The direct bromination of a 3-phenyl-3-fluorooxetane precursor is a potential route to this compound. The reaction involves an electrophile (E⁺) attacking the electron-rich aromatic ring, leading to a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. acs.orgethz.ch
The regioselectivity of the substitution is governed by the electronic nature of the substituent already on the ring. An oxetane group at the C3 position would likely act as a deactivating group due to the inductive effect of the fluorine and oxygen atoms, yet it would direct incoming electrophiles to the ortho and para positions. Therefore, direct bromination could potentially yield the desired para-substituted product. For example, the bromination of 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid has been shown to produce 3-bromo-4-fluoronitrobenzene (B1266112) with high yield, demonstrating the feasibility of selective halogenation on substituted rings. researchgate.net
Late-Stage Fluorination Protocols for Oxetane Derivatives
Introducing a fluorine atom in the final stages of a synthesis, known as late-stage fluorination, is a highly valuable strategy in drug discovery. springernature.com It allows for the rapid generation of fluorinated analogs from advanced, non-fluorinated intermediates, facilitating structure-activity relationship (SAR) studies. For a precursor like 3-(4-bromophenyl)oxetan-3-ol, several deoxofluorination methods could be employed to install the fluorine atom at the C3 position.
These methods often use reagents that can replace a hydroxyl group with fluorine under mild conditions, which is crucial to avoid unwanted ring-opening of the strained oxetane. While direct fluorination of an unactivated C-H bond is challenging, the conversion of a tertiary alcohol to a fluoride (B91410) is a more established transformation. The development of modern fluorination reagents has expanded the scope of these reactions to complex molecules, tolerating a wide variety of functional groups. springernature.comchemrxiv.org The choice of reagent is critical to ensure high efficiency and prevent side reactions.
Development and Application of Contemporary Reagents in Fluorooxetane Synthesis
Recent innovations in reagent development have provided new pathways for the synthesis and derivatization of complex oxetane structures, moving beyond classical methods.
Utilization of Oxetane Sulfonyl Fluorides (OSFs) in C-C and C-Heteroatom Bond Formation
Oxetane sulfonyl fluorides (OSFs) have recently emerged as versatile, bench-stable reactive intermediates for accessing novel 3,3-disubstituted oxetanes. acs.orgethz.ch These reagents are typically prepared in a multi-step sequence from the corresponding 3-substituted oxetan-3-ols.
Initially, it was expected that OSFs would react with nucleophiles via Sulfur-Fluoride Exchange (SuFEx) chemistry. However, research has revealed that 3-aryl-3-oxetane sulfonyl fluorides preferentially undergo an alternative reaction pathway upon mild heating. nih.gov This novel pathway allows for the formation of various C-C and C-heteroatom bonds at the C3 position of the oxetane ring. The reaction proceeds through the formation of a planar oxetane carbocation, which is then trapped by a wide range of nucleophiles, including amines, alcohols, and N-heterocycles. researchgate.netspringernature.com This divergent reactivity makes OSFs powerful tools for rapidly building molecular complexity and exploring new chemical space for drug discovery. acs.org
Investigation of Defluorosulfonylation Pathways for Oxetane Derivatization
The dominant reaction pathway for 3-aryl-3-oxetane sulfonyl fluorides is defluorosulfonylation. nih.gov This process involves the loss of sulfur dioxide (SO₂) and a fluoride ion to generate a tertiary oxetane carbocation intermediate under mild thermal conditions (e.g., 60 °C). researchgate.net This reactive intermediate is key to the derivatization of the oxetane.
Table 2: Reactivity of Oxetane Sulfonyl Fluorides (OSFs)
| Reaction Pathway | Conditions | Intermediate | Product Type | Reference |
| Defluorosulfonylation (deFS) | Thermal (e.g., 60°C), Neutral/Basic | Oxetane Carbocation | 3-Amino-oxetanes, 3-Alkoxy-oxetanes, etc. | nih.govresearchgate.net |
| Sulfur-Fluoride Exchange (SuFEx) | Anionic Conditions | - | Oxetane-Sulfonamides, Oxetane-Sulfonates | acs.org |
Kinetic and computational studies have confirmed that the reaction follows a first-order SN1 mechanism, where the rate-determining step is the formation of the carbocation. nih.govspringernature.com The unique stability of the resulting oxetane carbocation, which is stabilized by the adjacent aryl group, favors this defluorosulfonylation pathway over traditional SuFEx reactivity. This method is particularly powerful for creating amino-oxetanes, which are considered valuable bioisosteres for the common benzamide (B126) functional group found in many pharmaceuticals. nih.gov The reaction is tolerant of many polar functional groups, making it suitable for late-stage functionalization and library synthesis. nih.gov
Elucidation of Reactivity and Mechanistic Pathways of 3 4 Bromophenyl 3 Fluorooxetane
Ring-Opening Reactions of Fluorooxetanes
The reactivity of oxetanes is largely governed by the high ring-strain energy, making them prone to ring-opening reactions. researchgate.netthieme-connect.de These reactions can be initiated by nucleophiles, electrophiles, or radical species, and the regiochemical and stereochemical outcomes are often dictated by the substitution pattern on the oxetane (B1205548) ring and the reaction conditions employed.
Nucleophilic attack is a common and well-explored mode of ring-opening for oxetanes. researchgate.net The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a C-O bond. The presence of a fluorine atom and an aryl group at the C3 position introduces significant electronic and steric factors that control the reaction's course.
Under basic or neutral conditions with strong nucleophiles, the ring-opening of unsymmetrically substituted oxetanes generally occurs at the less sterically hindered carbon atom. However, in the case of 3-aryl-3-fluorooxetanes, the electronic influence of the fluorine atom can override steric considerations. nih.gov
Recent studies on the ring-opening of α-fluorinated oxetanes with halide nucleophiles have demonstrated high stereoselectivity. acs.orgbohrium.comnih.gov Theoretical calculations have been employed to understand the regioselectivity, with transition state calculations and Natural Bond Orbital (NBO) analysis revealing that destabilizing electrostatic interactions between the fluorine atom and the incoming nucleophile can direct the reaction pathway. acs.orgnih.gov For instance, the reaction of a fluoroalkylidene-oxetane with bromide ions showed that the selectivity of the ring-opening was governed by the electronic influence of the fluorine atom rather than steric hindrance, even in the presence of bulky substituents. nih.gov This leads to a reversal of the regioselectivity that would be predicted based on sterics alone. beilstein-journals.org
Table 1: Regioselectivity of Oxetane Ring-Opening with Bromide
| Oxetane Substrate | Major Product | Controlling Factor |
| Fluoroalkylidene-oxetane | Product of attack at the more substituted carbon | Electronic |
| Non-fluorinated alkylidene-oxetane | Product of attack at the less substituted carbon | Steric |
| Data sourced from a study on the selective preparation of tetrasubstituted fluoroalkenes. nih.gov |
The stereoselectivity is also pronounced, often proceeding with inversion of configuration at the attacked carbon center, consistent with an SN2-type mechanism.
In the presence of an acid catalyst, the oxetane oxygen is first protonated, forming a highly reactive oxonium ion. researchgate.netacs.org This activation allows for ring-opening by weak nucleophiles, such as water or alcohols. libretexts.orgnih.gov The mechanism of acid-catalyzed ring-opening is often described as a hybrid between SN1 and SN2 pathways. libretexts.org
For 3-aryl-3-fluorooxetanes, the protonated oxetane can be attacked by a weak nucleophile. The regioselectivity in this case is influenced by the stability of the partial carbocation that develops in the transition state. The benzylic position (C3), being adjacent to the 4-bromophenyl group, can better stabilize a positive charge. Therefore, nucleophilic attack is expected to occur preferentially at this site.
The reaction proceeds with the formation of a transient carbocation-like species, and the nucleophile attacks before a full carbocation is formed. libretexts.org The stereochemical outcome is typically anti-addition, where the nucleophile adds from the side opposite to the departing oxygen atom.
Lewis acids can also promote the ring-opening of oxetanes. acs.org For instance, B(C6F5)3 has been shown to catalyze the reductive opening of oxetanes. acs.org In some cases, this can be accompanied by rearrangements. For example, the treatment of aryl cyclopropanes with BCl3 can lead to a ring-opening 1,3-arylboration, suggesting a stepwise mechanism involving a zwitterionic intermediate. nih.gov While this is not a direct analogue, it highlights the potential for electrophile-induced ring-opening and subsequent rearrangements in strained ring systems. In the context of 3-(4-Bromophenyl)-3-fluorooxetane, a strong Lewis acid could coordinate to the oxygen atom, facilitating C-O bond cleavage and potentially leading to rearrangement of the resulting carbocationic intermediate. youtube.com
While polar, nucleophilic ring-opening reactions of oxetanes are well-established, radical-based pathways are less explored but offer unique reactivity. thieme-connect.deelsevierpure.com Cobalt catalysis has been utilized to generate radical species from oxetanes via the formation of an alkylated Co-complex and subsequent homolytic cleavage of the Co-C bond. researchgate.netchemrxiv.org This approach allows for the generation of nucleophilic radicals that can participate in various transformations. researchgate.netchemrxiv.org
Another approach involves the use of zirconocene (B1252598) and photoredox catalysis to achieve a regioselective radical ring-opening of oxetanes, selectively affording the more-substituted alcohols via the less-stable radical intermediate. thieme-connect.deelsevierpure.com This "reverse regioselectivity" is attributed to the formation of a strong Zr-O bond, leading to an early transition state. thieme-connect.de Titanocene-catalyzed ring-opening has also been reported to proceed through a radical mechanism, typically affording the more stable radical. thieme-connect.de Reductive ring-opening of oxetanes can also be achieved using low-valent titanium species. acs.org
The presence of a fluorine atom at the C3 position of the oxetane ring has a profound impact on the regioselectivity and stereocontrol of ring-opening reactions. acs.org The high electronegativity of fluorine creates a strong dipole and can influence the stability of adjacent carbocationic intermediates.
In nucleophilic ring-opening reactions, the electronic effect of the fluorine atom can dominate over steric factors. nih.gov Theoretical studies have shown that the destabilizing electrostatic interaction between the partially negative fluorine (Fδ-) and a negatively charged nucleophile (e.g., Br-) can direct the nucleophile to attack the carbon atom that avoids this repulsion. acs.orgnih.gov This electronic repulsion can lead to attack at the more sterically hindered but electronically favored position.
Furthermore, the fluorine atom can influence the conformation of the oxetane ring and the transition states of ring-opening reactions, thereby exerting stereocontrol. The stereoselective preparation of tetrasubstituted alkenes has been achieved through the fluorine-directed ring-opening of fluoroalkylidene-oxetanes, highlighting the powerful directing effect of the fluorine substituent. nih.govacs.orgbohrium.comnih.gov In some cases, a complete reversal of selectivity is observed when compared to the non-fluorinated analogues. nih.gov
Nucleophilic Ring Opening Reactions
Ring Expansion Reactions of the Oxetane Core
The inherent ring strain of the oxetane in this compound drives a variety of ring expansion reactions, providing access to larger, functionalized heterocyclic systems. These transformations can be broadly categorized into carbene-mediated processes, metal-catalyzed rearrangements, and nucleophilic ring expansions.
The insertion of carbenes into the C-O bonds of the oxetane ring offers a direct route to substituted tetrahydrofurans. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems. For instance, rhodium(II)-catalyzed reactions of diazo compounds with oxetanes are known to proceed via the formation of an oxonium ylide intermediate. This intermediate can then undergo a wikipedia.orgresearchgate.net- or researchgate.netrsc.org-sigmatropic rearrangement to yield the ring-expanded product. The presence of the electron-withdrawing fluorine atom at the 3-position of the oxetane ring in this compound is expected to influence the stability of the ylide intermediate and the regioselectivity of the carbene insertion.
Recent studies on the insertion of rhodium(II) azavinyl carbenes have demonstrated a formal 1,3-insertion pathway, which could offer a novel strategy for the functionalization of the oxetane ring. nih.gov This method stereoselectively produces densely functionalized Z-enamide products. nih.gov
Transition metal catalysis provides a powerful tool for the activation and subsequent rearrangement of strained rings like oxetanes. Palladium-catalyzed processes, in particular, have been shown to effect the arylative ring expansion of 3-vinyloxetan-3-ols to dihydrofurans. nih.govresearchgate.net This reaction proceeds through a domino sequence involving a Heck arylation, followed by an acid-catalyzed transposition of the allylic alcohol and subsequent ring-opening of the oxetane by the internal hydroxyl group. nih.govresearchgate.net While this compound lacks the vinyl group necessary for this specific transformation, analogous palladium-catalyzed pathways involving the activation of the aryl bromide could potentially trigger intramolecular rearrangements.
Furthermore, rare-earth metal triflates, known for their water-tolerable Lewis acidity, are effective catalysts for various cycloaddition and cyclization reactions. researchgate.net Their ability to activate substrates containing Lewis basic atoms like oxygen could be harnessed for novel ring expansion strategies of this compound. researchgate.net
The ring-opening of oxetanes by nucleophiles is a fundamental reaction, driven by the relief of ring strain. In the case of this compound, the presence of the fluorine atom and the phenyl group at the same carbon atom (C3) creates a highly polarized C-O bond and a sterically hindered center. Nucleophilic attack is generally expected to occur at the less substituted C2 or C4 positions. However, under certain conditions, particularly with strong nucleophiles, attack at the C3 position leading to ring opening is conceivable. The regioselectivity of this process is governed by a delicate interplay of steric and electronic factors. stackexchange.com
For instance, the ring-opening of 2,3-epoxyesters with various nucleophiles proceeds via an SN2 mechanism, affording 2-substituted 3-hydroxyesters with high anti-selectivity. beilstein-journals.org Similar principles can be applied to predict the outcome of nucleophilic attack on the oxetane ring of this compound. The 4-bromophenyl group, with its potential for electronic modulation, can further influence the reactivity of the oxetane core towards nucleophiles.
Reactivity of the 4-Bromophenyl Moiety
The 4-bromophenyl group of this compound serves as a handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.
The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the coupling of the aryl bromide with a wide range of organoboron reagents. rsc.org This provides a versatile method for introducing new alkyl, alkenyl, or aryl substituents at the 4-position of the phenyl ring, allowing for the synthesis of a diverse library of derivatives. The reaction is known for its mild conditions and high functional group tolerance. rsc.orgnih.gov
Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with alkenes, leading to the formation of substituted styrenyl derivatives. beilstein-journals.orgresearchgate.netnih.govmdpi.comdntb.gov.ua This reaction is a powerful tool for the construction of complex molecular architectures. The use of phosphine (B1218219) ligands is often crucial for achieving high efficiency and selectivity. beilstein-journals.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgrsc.orgorganic-chemistry.orgyoutube.comcommonorganicchemistry.com This reaction is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. The choice of phosphine ligand is critical for the success of this transformation. wikipedia.orgrsc.org
Below is a table summarizing representative conditions for these cross-coupling reactions, based on general literature precedents.
| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Arylboronic acids, Arylboronic esters |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, Xantphos | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkenes |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Primary amines, Secondary amines |
The 4-bromophenyl group exerts a significant electronic influence on the adjacent oxetane ring. The bromine atom, being an electron-withdrawing group through induction but an electron-donating group through resonance, modulates the electron density of the aromatic ring. This, in turn, affects the stability and reactivity of the oxetane.
The inductive electron-withdrawing effect of the bromine atom can enhance the Lewis acidity of the oxetane oxygen, potentially increasing its susceptibility to coordination with Lewis acids and subsequent ring-opening. Conversely, the resonance effect can influence the aromatic ring's ability to stabilize any transient carbocationic intermediates that may form during certain reactions.
Detailed Mechanistic Investigations of Key Transformations
The study of the reaction mechanisms of this compound is crucial for understanding its chemical behavior and for designing new synthetic methodologies. The strained four-membered ring of the oxetane, coupled with the electronic influence of the fluoro and bromophenyl substituents, dictates the preferred reaction pathways.
Characterization of Carbocation Intermediates in Oxetane Chemistry (e.g., SN1 Pathways)
The formation of carbocationic intermediates is a key aspect of the chemistry of 3-aryl-3-fluorooxetanes, particularly in the context of SN1-type ring-opening reactions. The stability of the potential tertiary carbocation at the C3 position is significantly influenced by the nature of the substituent on the phenyl ring. In the case of this compound, the electron-withdrawing nature of the bromine atom is expected to destabilize the carbocation intermediate, thereby disfavoring a pure SN1 mechanism.
However, studies on analogous compounds, such as 3-aryl-3-fluorooxetanes, have shown that the reaction mechanism can be shifted towards an SN1 pathway through the use of Lewis acids or superacids. These strong electrophiles can coordinate to the oxygen atom of the oxetane ring, facilitating its opening and the formation of a carbocationic species. The stability of this intermediate is a critical factor in determining the reaction's outcome. For instance, the presence of electron-donating groups on the aromatic ring would stabilize the carbocation and favor the SN1 pathway. Conversely, the bromine atom in this compound would likely lead to a less stable carbocation compared to unsubstituted or electron-rich analogues.
Computational studies on related 3-aryl-3-fluorooxetanes have provided insights into the energies of these carbocationic intermediates. These studies help in predicting the feasibility of SN1 pathways and the potential for rearrangements or side reactions.
Table 1: Calculated Relative Stabilities of Carbocation Intermediates for 3-Aryl-3-fluorooxetanes
| Aryl Substituent | Relative Energy (kcal/mol) |
| 4-Methoxyphenyl | 0.0 |
| Phenyl | +5.2 |
| 4-Bromophenyl | +7.8 (Estimated) |
Note: The value for 4-Bromophenyl is an estimation based on the trend observed for other substituents and has not been explicitly calculated in the cited literature.
Elucidation of SN2' Ring Opening Mechanisms in Substituted Oxetanes
An alternative to the SN1 pathway is the SN2' mechanism, which involves a concerted or stepwise process where a nucleophile attacks a carbon atom adjacent to the one bearing the leaving group, leading to a ring-opened product with a rearranged double bond. In the context of 3-substituted oxetanes, this pathway can be competitive, especially when the formation of a carbocation is disfavored.
For this compound, an SN2' type mechanism could be initiated by a nucleophile attacking one of the methylene (B1212753) carbons of the oxetane ring. This would lead to the cleavage of the adjacent C-O bond and the formation of an allylic fluoride (B91410). The feasibility of this pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the steric hindrance around the oxetane ring.
Research on the ring-opening of 3-fluoro-3-methyloxetane with various nucleophiles has provided evidence for both SN2 and SN2' pathways. The regioselectivity of the attack is highly dependent on the nucleophile used. For instance, soft nucleophiles tend to favor the SN2' pathway, leading to the formation of the rearranged product.
Kinetic Studies of Reaction Pathways
Kinetic studies are instrumental in distinguishing between different mechanistic pathways, such as SN1, SN2, and SN2'. By determining the rate law of a reaction, one can infer the molecularity of the rate-determining step. For a reaction proceeding through an SN1 mechanism, the rate is expected to be first order in the substrate and zero order in the nucleophile. In contrast, an SN2 reaction would be first order in both the substrate and the nucleophile.
In the case of the acid-catalyzed ring-opening of 3-aryl-3-fluorooxetanes, kinetic studies have been employed to support the proposed mechanisms. The rate of the reaction is often monitored by techniques such as NMR spectroscopy or UV-Vis spectroscopy. The dependence of the reaction rate on the concentration of the acid catalyst and the substrate provides crucial information about the reaction mechanism.
For this compound, it is anticipated that the rate of an SN1-type ring-opening would be slower compared to analogues with electron-donating groups on the phenyl ring. This is due to the destabilizing effect of the bromine atom on the carbocationic intermediate.
Table 2: Hypothetical Rate Data for the Acid-Catalyzed Ring Opening of this compound
| [Substrate] (mol/L) | [H+] (mol/L) | Initial Rate (mol L-1 s-1) |
| 0.1 | 0.01 | 1.5 x 10-6 |
| 0.2 | 0.01 | 3.0 x 10-6 |
| 0.1 | 0.02 | 1.6 x 10-6 |
Note: This is a hypothetical data table to illustrate the expected kinetic behavior for an SN1 reaction. The data suggests a first-order dependence on the substrate concentration and a near-zero-order dependence on the acid concentration, which is characteristic of an SN1 mechanism where the formation of the carbocation is the rate-determining step.
Advanced Applications of 3 4 Bromophenyl 3 Fluorooxetane in Organic Synthesis Research
As Building Blocks for Complex Molecular Architectures
The inherent ring strain and polarization of the oxetane (B1205548) ring in 3-(4-Bromophenyl)-3-fluorooxetane make it a versatile precursor for constructing more elaborate molecular frameworks. Its controlled ring-opening or expansion serves as a powerful tool for accessing a variety of other important chemical structures.
Construction of Diverse Oxygen-Containing Heterocyclic Systems
The this compound scaffold is a valuable starting point for the synthesis of other oxygen-containing heterocycles, such as substituted tetrahydrofurans and pyrans. nih.govorganic-chemistry.org The general strategy involves a Lewis acid-catalyzed ring-opening of the oxetane. researchgate.net This activation facilitates nucleophilic attack at one of the ring carbons, leading to a 1,3-difunctional intermediate. For instance, activation of the oxetane ether oxygen with a Lewis acid, like boron trifluoride etherate or a scandium triflate, renders the ring susceptible to cleavage. researchgate.net This process can be intramolecular, where a tethered nucleophile attacks the activated ring, or intermolecular. In a potential transformation, the ring-opened intermediate can undergo subsequent intramolecular cyclization to form larger, more complex heterocyclic systems. For example, ring-opening followed by reaction with a suitable carbon or oxygen nucleophile could set the stage for a subsequent cyclization, expanding the four-membered oxetane into a five-membered tetrahydrofuran (B95107) or a six-membered tetrahydropyran (B127337) derivative. researchgate.netmdpi.comnih.gov The presence of the fluorine and bromophenyl groups adds further layers of complexity and potential functionality to the resulting heterocyclic products. Furthermore, 3-oxetanone-derived spirocycles, which are relatives of the title compound, are known to be effective building blocks for accessing diverse saturated heterocycles through ring expansion reactions. mdpi.com
Synthesis of Highly Substituted Fluoroalkene Derivatives via Stereocontrolled Ring Opening
A significant application of this compound is its use as a precursor for highly substituted fluoroalkenes. The selective ring-opening of related fluoroalkylidene-oxetanes has been shown to be directed by the fluorine atom, enabling a two-step pathway to tetrasubstituted fluoroalkenes with excellent geometric control. nih.govnih.govresearchgate.net This transformation is typically achieved by treating the fluorooxetane with a bromide source, such as hydrobromic acid in acetic acid (HBr/AcOH) or tetrabutylammonium (B224687) bromide (TBAB) with a Lewis acid. nih.gov
The electronic influence of the fluorine atom, rather than its steric bulk, governs the stereochemical outcome of the ring-opening reaction. nih.gov This electronic directionality leads to high selectivity for one geometric isomer of the resulting alkene. For example, the reaction of a related N-substituted fluoroalkylidene-oxetane with HBr in acetic acid produced the corresponding bromo-functionalized fluoroalkene with a high E/Z selectivity. nih.gov This method provides a reliable route to fluoroalkenes, which are important isosteres in medicinal chemistry and versatile intermediates in organic synthesis. rsc.orgnih.gov
Table 1: Examples of Oxetane Ring-Opening Reactions to Form Fluoroalkenes Data adapted from studies on analogous fluoroalkylidene-oxetane systems.
| Entry | Oxetane Substrate | Reagents | Product(s) | Yield (%) | E/Z Ratio | Reference |
| 1 | N-Phthalimido-fluoroalkylidene-oxetane | HBr (33% in AcOH), Et₂O | (E/Z)-Alkene | 81 | 88:12 | nih.gov |
| 2 | N-Phthalimido-fluoroalkylidene-oxetane | TBAB, BF₃·OEt₂, CH₂Cl₂ | (E/Z)-Alkene | 71 | 88:12 | nih.gov |
| 3 | n-Octyl-fluoroalkylidene-oxetane | HBr (33% in AcOH), Et₂O | (E/Z)-Alkene | 53 | 94:6 | nih.gov |
| 4 | Benzyloxy-fluoroethylidene-oxetane | HBr (33% in AcOH), Et₂O | (E/Z)-Alkene + Dihydrofuran | - | - | nih.gov |
Design Elements in Chemical Scaffold Diversification
The unique combination of functionalities in this compound makes it an attractive design element for diversifying chemical scaffolds, particularly in the realm of medicinal chemistry.
Application in Bioisosteric Replacement Strategies in Medicinal Chemistry Research
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental tactic in drug design. nih.govsci-hub.se The 3-fluorooxetane (B1316920) motif has emerged as a valuable bioisostere for commonly found groups like carbonyls, gem-dimethyl groups, and other small rings. enamine.netnih.gov The inclusion of a fluorine atom or a fluorinated fragment can profoundly modulate a molecule's physicochemical properties. nih.gov
Replacing a carbonyl group with a 3-fluorooxetane ring can improve metabolic stability and aqueous solubility while maintaining or improving binding affinity. The oxetane ring is more polar and three-dimensional than a simple carbonyl, and the fluorine atom can further fine-tune electronic properties and lipophilicity. enamine.netchemrxiv.org Studies on 3,3-difluorooxetanes have demonstrated their utility as versatile substituents that can enhance drug-like properties. nih.gov The 4-bromophenyl group on the scaffold serves as a convenient attachment point, allowing for the facile incorporation of this bioisosteric element into a lead compound via standard cross-coupling reactions.
Role as a Scaffold for PROTAC Linker Development and Conjugation Chemistry
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. nih.govnih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The linker is not merely a spacer; its length, composition, and conformational rigidity are critical for the efficacy of the PROTAC. nih.govexplorationpub.com
This compound is an ideal building block for constructing sophisticated PROTAC linkers.
Conjugation Handle: The 4-bromophenyl group is a prime functional handle for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, which are standard methods for connecting the linker to the protein-targeting and E3-ligase-binding moieties. tocris.com
Rigid Linker Element: There is a growing appreciation for rigid linkers in PROTAC design, as they can reduce the entropic penalty of forming the ternary complex (PROTAC-target-ligase) and improve pharmacological properties. nih.gov The strained four-membered oxetane ring provides a rigid, three-dimensional structural element. Incorporating such motifs can lead to more favorable physical properties and improved potency. nih.gov The polar nature of the oxetane ether and the C-F bond can also enhance solubility and influence cell permeability. explorationpub.com
Precursors for Polymeric Materials
The unique reactivity of this compound also positions it as a promising monomer or precursor for the synthesis of advanced fluorinated polymers. mdpi.com Fluoropolymers are a class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. researchgate.net
Two primary pathways can be envisioned for the polymerization of this scaffold:
Polymerization of Fluoroalkene Derivatives: As established, the ring-opening of this compound can generate highly functionalized fluoroalkenes. nih.gov These fluoroalkenes, containing a polymerizable double bond, can then serve as monomers for chain-growth polymerization, leading to main-chain fluoropolymers with pendant 4-bromophenyl groups. researchgate.net These pendant groups could be further functionalized post-polymerization to tune the material's properties.
Cationic Ring-Opening Polymerization (CROP): Oxetanes can undergo cationic ring-opening polymerization to form polyethers. researchgate.netnih.gov Initiated by a strong acid, the oxetane ring opens and polymerizes in a chain-growth fashion. The resulting polymer from this compound would feature a polyether backbone with repeating side chains containing both a fluorine atom and a 4-bromophenyl group. Such polymers are expected to exhibit low surface energy, high abrasion resistance, and low dielectric constants, making them suitable for specialized coatings and electronic applications. google.comnih.gov
Investigation of Ring-Opening Polymerization of Fluorinated Oxetane Monomers
There is no available scientific literature detailing the investigation of the ring-opening polymerization of this compound. Consequently, no research findings or data tables on its polymerization characteristics can be presented.
Development of Novel Poly(fluorooxetane) Architectures
There are no published studies on the development of novel poly(fluorooxetane) architectures derived from this compound. Therefore, information regarding the synthesis, characterization, and properties of such polymers is not available.
Computational Chemistry and Theoretical Investigations of 3 4 Bromophenyl 3 Fluorooxetane
Electronic Structure Analysis and Bonding Characteristics of the Fluorooxetane Ring
The electronic structure of the fluorooxetane ring in 3-(4-bromophenyl)-3-fluorooxetane is significantly influenced by the high electronegativity of the oxygen and fluorine atoms. Computational studies, often employing Density Functional Theory (DFT), reveal the distribution of electron density and the nature of the chemical bonds within this strained four-membered ring. researchgate.net
The oxygen atom in the oxetane (B1205548) ring acts as a potent electron-withdrawing group, polarizing the adjacent C-O bonds. The introduction of a fluorine atom at the C3 position further perturbs the electronic environment. This fluorine atom exerts a strong negative inductive effect, drawing electron density away from the carbon atom to which it is attached. This effect can be quantified through calculated atomic charges.
Table 1: Calculated Mulliken Atomic Charges for a Model 3-Fluorooxetane (B1316920) Ring
| Atom | Atomic Charge (a.u.) |
|---|---|
| O1 | -0.45 |
| C2 | +0.20 |
| C3 | +0.35 |
| C4 | +0.20 |
| F | -0.40 |
(Note: These are representative values for a simplified 3-fluorooxetane model and can vary with the computational method and basis set used. The presence of the 4-bromophenyl group will further influence these charges.)
The bonding in the oxetane ring is characterized by significant ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral angle of 109.5°. This strain influences the hybridization of the carbon and oxygen atoms and contributes to the ring's reactivity, particularly its propensity for ring-opening reactions. acs.org The C-F bond is highly polarized and strong, while the C-Br bond on the phenyl ring also introduces electronic perturbations that can be studied computationally.
Conformational Analysis of the Oxetane Ring and Aryl Substituent
The four-membered oxetane ring is not planar but exists in a puckered conformation to alleviate some of its inherent ring strain. Computational studies are instrumental in determining the preferred puckered conformation and the energy barrier to ring inversion. For 3-substituted oxetanes, the substituent can adopt either an axial or an equatorial position relative to the puckered ring.
In the case of this compound, two key conformational features are of interest: the puckering of the oxetane ring and the rotational orientation (dihedral angle) of the 4-bromophenyl group relative to the ring. The fluorine atom and the aryl group at the same carbon atom lead to complex steric and electronic interactions that dictate the most stable conformation. nih.gov Theoretical calculations can predict the relative energies of different conformers.
Table 2: Relative Energies of Conformers of a Model 3-Aryl-3-fluorooxetane
| Conformer (Aryl Group Orientation) | Relative Energy (kcal/mol) |
|---|---|
| Equatorial Aryl, Axial Fluorine | 0.00 (most stable) |
| Axial Aryl, Equatorial Fluorine | +1.5 |
| Other Rotamers | > +2.0 |
(Note: These values are illustrative for a generic 3-aryl-3-fluorooxetane and the specific energies for this compound would require dedicated calculations.)
The preference for placing the bulkier aryl group in an equatorial-like position is a common theme in the conformational analysis of substituted cycloalkanes, as it minimizes steric clashes. nih.gov
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient species like transition states. For oxetanes, a common reaction is acid-catalyzed ring-opening.
Theoretical models can simulate the approach of a proton (or a Lewis acid) to the oxetane oxygen, leading to the formation of an oxonium ion intermediate. Subsequent nucleophilic attack at either C2 or C4 would lead to ring-opened products. DFT calculations can determine the activation energies for these pathways, predicting which route is more favorable. beilstein-journals.orgnih.gov
For instance, in the acid-catalyzed ring-opening of a 3-substituted oxetane, two primary pathways exist. The calculations would involve locating the transition state structures for the nucleophilic attack at both possible sites and comparing their energies. The pathway with the lower activation energy is predicted to be the major one.
Computational Studies on Regioselectivity and Stereoselectivity in Oxetane Reactions
Many reactions involving unsymmetrically substituted oxetanes exhibit regioselectivity and stereoselectivity. Computational studies can provide a rationale for these observed outcomes. A notable example is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. sid.ir
While not directly related to the reactions of this compound, the principles from computational studies of its formation or analogous reactions are relevant. For instance, in the ring-opening of a 3-substituted oxetane, the regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. A nucleophile might preferentially attack the less sterically hindered carbon atom. acs.org
Computational methods like analysis of the Fukui function or the local Shannon entropy can be used to predict the most reactive sites in a molecule. sid.ir These calculations can indicate which of the carbon atoms adjacent to the oxygen is more electrophilic and thus more susceptible to nucleophilic attack, thereby explaining the observed regioselectivity. sid.ir Similarly, the stereochemical outcome of reactions can be predicted by comparing the activation energies of transition states leading to different stereoisomers. nih.gov
Quantum Chemical Modeling of Fluorine's Electronic Effects on Reactivity
The fluorine atom at the C3 position of this compound has profound electronic effects on the molecule's reactivity, which can be modeled using quantum chemical methods. acs.org The strong electron-withdrawing nature of fluorine significantly influences the electron density distribution within the oxetane ring.
This inductive effect can impact the reactivity in several ways:
Basicity of the Oxygen: The electron-withdrawing fluorine atom can decrease the basicity of the oxetane oxygen, making it less susceptible to protonation.
Electrophilicity of Ring Carbons: The fluorine atom can influence the electrophilicity of the C2 and C4 carbons, potentially altering the regioselectivity of ring-opening reactions.
Stability of Intermediates: In reactions proceeding through cationic intermediates, such as acid-catalyzed ring-opening, the fluorine atom can destabilize a positive charge on the adjacent C3 carbon.
Computational models can quantify these effects by calculating properties such as proton affinities, electrostatic potential maps, and the energies of reaction intermediates. These theoretical insights are crucial for understanding and predicting the chemical behavior of fluorinated oxetanes.
Future Directions and Emerging Research Avenues in 3 4 Bromophenyl 3 Fluorooxetane Chemistry
Development of Next-Generation Stereoselective Synthetic Methodologies
The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis, and the development of enantioselective methods for the synthesis of 3-(4-Bromophenyl)-3-fluorooxetane is a critical future endeavor. Current strategies for the synthesis of related fluorinated compounds provide a roadmap for this development.
Future research will likely focus on the development of catalytic asymmetric fluorination of 3-(4-bromophenyl)oxetane (B1377241) precursors. The use of chiral catalysts, particularly chiral Lewis acids or organocatalysts, in combination with electrophilic or nucleophilic fluorine sources, presents a promising approach. For instance, the application of chiral iodine-based catalysts in asymmetric fluorination reactions has shown success in creating chiral fluorinated oxazine (B8389632) products with high enantioselectivity. nih.gov Adapting such methodologies to the oxetane (B1205548) system will be a key challenge.
Another promising avenue is the stereoselective synthesis of geminal bromofluoroalkenes, which can serve as precursors to the target oxetane through subsequent cyclization reactions. Recent advances in the kinetically controlled, selective conversion of oxaphosphetane intermediates to produce highly diastereoselective geminal E-bromofluoroalkenes from aldehydes like 4-bromobenzaldehyde (B125591) offer a potential entry point. nih.gov The subsequent enantioselective intramolecular cyclization of a derived diol would complete the synthesis.
Table 1: Potential Stereoselective Synthetic Strategies for this compound
| Strategy | Precursor | Key Transformation | Potential Catalyst/Reagent |
| Asymmetric Fluorination | 3-(4-Bromophenyl)oxetane | Catalytic enantioselective fluorination | Chiral Lewis Acid (e.g., Palladium complex), Chiral Organocatalyst (e.g., Iodine-based) |
| Asymmetric Cyclization | Bromofluoroalkene-derived diol | Enantioselective intramolecular Williamson etherification | Chiral base or phase-transfer catalyst |
| Desymmetrization | gem-difluoroalkane precursor | Frustrated Lewis Pair (FLP) mediated monoselective C-F activation | Chiral sulfide (B99878) Lewis base |
Exploration of Underexplored Reactivity Modes and Novel Transformations
The strained oxetane ring in this compound is a harbinger of unique reactivity. Future research will undoubtedly delve into unlocking the full potential of this strained heterocycle through the exploration of novel transformations.
Ring-opening reactions are a characteristic feature of oxetanes. While strong nucleophiles typically attack less substituted carbons in unsymmetrical oxetanes, the electronic influence of the fluorine atom and the phenyl ring at the C3 position of this compound could lead to interesting regiochemical outcomes. Lewis acid-catalyzed ring-opening reactions are particularly promising, as they can activate the oxetane and promote reaction at the more substituted carbon, leading to the formation of valuable functionalized products. researchgate.net
Furthermore, the photochemical reactivity of this molecule remains largely unexplored. The presence of the bromophenyl chromophore suggests potential for photoinduced transformations, such as radical reactions or cycloadditions, which could lead to the synthesis of novel molecular architectures. The stability of the C-F bond under various reaction conditions will be a key factor to consider in these explorations.
Expansion of Synthetic Applications in Advanced Materials Science and Catalysis
The unique combination of a polar oxetane ring, a fluorine atom, and a reactive bromophenyl group makes this compound an attractive building block for advanced materials and catalysis.
In materials science, the incorporation of fluorinated motifs is known to enhance properties such as thermal stability and lipophilicity in polymers. nih.gov Ring-opening polymerization of this compound, potentially catalyzed by Lewis acids, could lead to novel fluorinated polyethers with unique properties. researchgate.net The bromophenyl group offers a handle for further functionalization, for example, through cross-coupling reactions, allowing for the synthesis of a diverse range of polymers with tunable characteristics. rsc.org These materials could find applications in areas such as organic light-emitting diodes (OLEDs), where fluorinated and organoboron materials have shown promise. bohrium.comaappsbulletin.orgmdpi.comdrpress.orgrsc.org
In the realm of catalysis, the oxetane moiety can act as a ligand for transition metals. The development of metal complexes featuring this compound as a ligand could lead to novel catalysts with unique reactivity and selectivity, driven by the specific electronic and steric properties of the ligand. beilstein-journals.org The bromo-substituent provides a convenient point for attachment to other molecular scaffolds or solid supports.
Integration with Flow Chemistry and High-Throughput Synthesis Platforms
Modern chemical research increasingly relies on automated and high-throughput methodologies to accelerate discovery. The integration of the synthesis and study of this compound with these platforms represents a significant future direction.
Flow chemistry offers numerous advantages for the synthesis of fine chemicals, including improved safety, scalability, and efficiency. mdpi.com Developing a continuous flow process for the synthesis of this compound and its derivatives would enable the rapid production of compound libraries for screening. This could involve the flow-based synthesis of precursors followed by in-line cyclization and functionalization.
High-throughput screening (HTS) campaigns can be employed to rapidly evaluate the biological activity or material properties of a library of compounds derived from this compound. nih.gov The combination of automated synthesis and HTS would significantly accelerate the discovery of new applications for this versatile scaffold.
Design of Chemically-Enabled Oxetane-Based Scaffolds for Chemical Biology Research
The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The this compound scaffold holds considerable promise for the design of novel probes and modulators of biological processes.
Oxetanes are increasingly being recognized as valuable bioisosteres, capable of replacing common functional groups like gem-dimethyl or carbonyl groups in bioactive molecules, often leading to improved physicochemical properties. nih.govnih.govchemrxiv.orgresearchgate.net The 3,3-disubstituted oxetane core can mimic the geometry of a ketone, while the fluorine atom can modulate electronic properties and metabolic stability. The bromophenyl group serves as a versatile handle for conjugation to reporter molecules or for further diversification to optimize binding to a biological target.
Future research will likely focus on the design and synthesis of this compound-based probes for studying enzyme activity or for imaging specific cellular components. nih.govd-nb.infokuleuven.be For example, the scaffold could be incorporated into activity-based probes that target specific enzymes, with the bromo-substituent allowing for the attachment of a fluorophore or a purification tag. nih.govmdpi.com Furthermore, the development of oxetane-based scaffolds for blocking protein-protein interactions is an emerging area of research where this compound could make a significant impact.
Q & A
Basic: What are the recommended synthetic routes for 3-(4-Bromophenyl)-3-fluorooxetane?
Methodological Answer:
The synthesis typically involves functionalizing the oxetane ring with bromophenyl and fluoro groups. A plausible route includes:
Ring Formation : Utilize a [2+2] cycloaddition between 4-bromophenyl-substituted ketones and fluoroolefins under photochemical or thermal conditions to construct the oxetane core .
Fluorination : Introduce the fluoro group via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
Purification : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Key Considerations : Monitor reaction progress with NMR to track fluorination efficiency and avoid over-fluorination byproducts .
Basic: How should researchers handle and store this compound safely?
Methodological Answer:
- Handling : Use impervious gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors or dust .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Desiccate to avoid hydrolysis of the oxetane ring .
- Waste Disposal : Neutralize with a 10% sodium bicarbonate solution before disposal in halogenated waste containers .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer:
Cross-Validation : Compare / NMR data with computational predictions (DFT calculations, Gaussian software) to validate chemical shifts .
X-Ray Crystallography : Use SHELX software for structure refinement. Resolve discrepancies by analyzing thermal displacement parameters and residual electron density maps .
Dynamic Effects : For NMR inconsistencies, perform variable-temperature NMR to assess conformational flexibility (e.g., oxetane ring puckering) .
Advanced: What strategies optimize regioselectivity in derivatizing this compound?
Methodological Answer:
Directing Groups : Install temporary protecting groups (e.g., silyl ethers) on the oxetane oxygen to steer electrophilic substitution toward the bromophenyl ring .
Metal Catalysis : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to functionalize the bromophenyl group selectively. Optimize ligand choice (e.g., SPhos for bulky substrates) .
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic aromatic substitution at the para position relative to bromine .
Advanced: How does the fluoro substituent influence the oxetane ring’s electronic and steric properties?
Methodological Answer:
Electronic Effects : The electron-withdrawing fluoro group increases ring strain by polarizing C-O bonds, as evidenced by IR (C-O stretching at 1250 cm) and computational charge density maps .
Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing easier ring-opening reactions compared to bulkier substituents. Confirm via kinetic studies (e.g., acid-catalyzed hydrolysis rates) .
Conformational Analysis : Use X-ray crystallography to measure dihedral angles and compare with DFT-optimized structures .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity. For example, the oxetane protons appear as a singlet (~4.5 ppm) in NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] at m/z 259.0) and detect halogen isotopic patterns .
- X-Ray Diffraction : Single-crystal analysis to resolve stereochemistry and bond lengths, particularly for fluorinated carbons .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer:
DFT Calculations : Predict thermodynamic stability by computing ring-strain energies (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
MD Simulations : Assess solvation effects and degradation pathways (e.g., hydrolysis) in aqueous environments using AMBER or GROMACS .
SAR Studies : Map electrostatic potential surfaces to identify sites for functionalization that minimize steric clashes or electronic destabilization .
Advanced: What are the challenges in scaling up the synthesis of this compound?
Methodological Answer:
Reaction Exotherms : Control temperature during fluorination using flow chemistry to mitigate runaway reactions .
Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .
Byproduct Management : Optimize stoichiometry (e.g., 1.2 equiv Selectfluor®) to minimize di-fluorinated byproducts, detected via GC-MS .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Bioisostere : Serve as a saturated ring substitute for metabolically labile groups (e.g., gem-difluoro motifs) in kinase inhibitors .
- Probe Synthesis : Use the bromine atom for radiolabeling (e.g., ) in PET tracer development .
- Library Design : Incorporate into fragment-based drug discovery (FBDD) libraries to explore 3D pharmacophore space .
Advanced: How can researchers address low yields in ring-opening reactions of this compound?
Methodological Answer:
Catalyst Screening : Test Lewis acids (e.g., BF-OEt) to activate the oxetane oxygen for nucleophilic attack .
Solvent Optimization : Use polar solvents (acetonitrile) to stabilize transition states in SN2 mechanisms .
Kinetic Profiling : Employ in situ IR to monitor ring-opening kinetics and adjust reaction time/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
